8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Synthetic methodology Vilsmeier–Haack rearrangement Reactivity differentiation

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 688363-48-6) is a brominated heterocyclic building block belonging to the 1,4-benzoxazin-3-one scaffold class, with the bromine substituent located at the C-8 position para to the ring oxygen. It bears the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol, with a predicted boiling point of 379.9±42.0 °C, a predicted density of 1.676±0.06 g/cm³, a predicted pKa of 11.84±0.20, and a measured LogP of 1.86510 (XLogP3: 1.6).

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 688363-48-6
Cat. No. B1343041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS688363-48-6
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
InChIKeyFVGSWEPMUVKUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 688363-48-6): Key Physicochemical and Structural Baseline for Procurement Evaluation


8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 688363-48-6) is a brominated heterocyclic building block belonging to the 1,4-benzoxazin-3-one scaffold class, with the bromine substituent located at the C-8 position para to the ring oxygen . It bears the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol, with a predicted boiling point of 379.9±42.0 °C, a predicted density of 1.676±0.06 g/cm³, a predicted pKa of 11.84±0.20, and a measured LogP of 1.86510 (XLogP3: 1.6) . The compound is classified under GHS as Acute Toxicity Category 4 (H302: harmful if swallowed), with additional hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its topological polar surface area (TPSA) of 38.3 Ų and zero rotatable bonds define a rigid, planar scaffold amenable to further functionalization via the bromine leaving group at C-8 .

Why 6-Bromo, 7-Bromo, or Unsubstituted Benzoxazinone Analogs Cannot Substitute for the 8-Bromo Isomer in Critical Synthetic and Biological Applications


The three mono-brominated positional isomers of 2H-benzo[b][1,4]oxazin-3(4H)-one—6-bromo (CAS 24036-52-0), 7-bromo (CAS 321436-06-0), and 8-bromo (CAS 688363-48-6)—share identical molecular formulas and nearly identical molecular weights (all 228.04 g/mol) yet exhibit measurably divergent physicochemical properties (boiling points of 376.8, 381.5, and 379.9 °C respectively; pKa values of 11.89, 11.76, and 11.84 respectively; LogP values of 1.92, ~1.22, and 1.87 respectively) . More critically, the position of the bromine atom dictates both the synthetic route required to access each isomer and the downstream reactivity profile: electrophilic bromination of the parent ring delivers the 6-bromo isomer preferentially (Br₂ in AcOH) or the 7-bromo isomer (Br₂ in CHCl₃), but never directly yields the 8-bromo isomer [1]. These regioisomeric differences propagate into divergent biological outcomes when the scaffold serves as a precursor to fused-ring pharmacophores such as the oxadiazolobenzoxazine NS2028 series, where the C-8 bromine is essential for potent soluble guanylate cyclase (sGC) inhibition [2]. Procurement of the incorrect positional isomer therefore results in a compound that cannot access the same chemical space, synthetic pathways, or biological target profiles as the 8-bromo derivative.

Quantitative Differentiation Evidence for 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one Versus Closest Positional Isomer Analogs


C8-Bromo Substitution Retards Vilsmeier–Haack Rearrangement Kinetics by ~7.3-Fold Relative to C6-Bromo and Unsubstituted Benzoxazines

In the Vilsmeier–Haack-mediated rearrangement of 1,3-benzoxazines to formylxanthenes, the 8-bromo substituent exerts a profound inhibitory effect on reaction rate relative to the 6-bromo isomer. Specifically, unsubstituted and 6-bromo-1,3-benzoxazines undergo complete rearrangement at 80 °C within 1.5 hours, whereas the presence of a bromine atom at the C-8 position requires heating to 100 °C for 11 hours to achieve analogous transformation [1]. This represents an ~7.3-fold increase in reaction time at a 20 °C higher temperature, demonstrating that the C-8 bromine electronically deactivates the ring toward electrophilic formylation far more than C-6 bromination. For comparison, iodine at the C-6 and C-8 positions extends reaction time to 8 hours, placing the 8-bromo reactivity profile between the 6-bromo/iodo and 6,8-diiodo extremes [1].

Synthetic methodology Vilsmeier–Haack rearrangement Reactivity differentiation Xanthene synthesis

Electrophilic Bromination of Parent Benzoxazinone Delivers 6-Br or 7-Br, Never 8-Br: Synthetic Accessibility Drives Procurement Decisions

The electrophilic bromination of (2H)-1,4-benzoxazin-3(4H)-one proceeds with strict regiochemical control that excludes formation of the 8-bromo isomer. Treatment with bromine in glacial acetic acid yields firstly the 6-bromo derivative and then the 6,7-dibromo compound, while bromine in chloroform gives mainly the 7-bromo derivative [1]. In no case is the 8-bromo isomer observed as a product of direct electrophilic aromatic substitution. This regiochemistry has been confirmed by nuclear Overhauser effect (nOe) enhancements based on irradiation of the N–H signal, enabling unambiguous assignment of the H-5 signal and thereby the substitution pattern [1]. Consequently, the 8-bromo isomer must be accessed through alternative synthetic strategies—such as radical bromination-induced ipso cyclization of N-arylpropiolamides or via a 2-amino-4-bromophenol starting material—which carry distinct cost, step-count, and scalability implications [2].

Electrophilic aromatic substitution Bromination regioselectivity Synthetic accessibility Route scouting

Measurable Physicochemical Property Gradients Across 6-Br, 7-Br, and 8-Br Positional Isomers Impact Purification and Formulation

The three mono-bromo positional isomers of 2H-benzo[b][1,4]oxazin-3(4H)-one form a quantifiable property gradient that enables their analytical differentiation and influences purification strategy. The boiling points rank as: 7-Br (381.5±42.0 °C) > 8-Br (379.9±42.0 °C) > 6-Br (376.8±42.0 °C), spanning a 4.7 °C range . The predicted pKa values follow: 6-Br (11.89±0.20) > 8-Br (11.84±0.20) > 7-Br (11.76±0.20), a 0.13-unit spread reflecting differential electronic effects of bromine placement relative to the amide NH . The measured LogP values differentiate the isomers: 6-Br (1.91800) > 8-Br (1.86510) > 7-Br (~1.22), a range of ~0.70 log units that translates to a ~5-fold difference in octanol-water partition coefficient between the 6-Br and 7-Br extremes . Notably, only the 6-bromo isomer has a widely reported experimental melting point (220–225 °C), while neither the 7-bromo nor 8-bromo isomer has a commonly reported melting point across supplier datasheets, suggesting different solid-state packing or crystallinity .

Physicochemical properties Boiling point pKa LogP Chromatographic separation

8-Bromo Benzoxazinone Oxime as Key Intermediate for Potent sGC Inhibitor NS2028: 83% Synthetic Yield to Carbamothioate and Irreversible sGC Inhibition (IC₅₀ 30 nM Basal)

The 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold serves as the direct precursor—via its oxime derivative—to the potent and selective soluble guanylate cyclase (sGC) inhibitor NS2028 (8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one). Treatment of 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one oxime with 1,1′-thiocarbonyldiimidazole (1.1 equiv) in dry THF at ca. 66 °C for 0.5 h delivers the carbamothioate 3a in 83% yield, while the parent NS2028 itself (via CDI cyclization) is obtained in 95% yield from the same oxime precursor [1]. NS2028 inhibits sGC purified from bovine lung in a concentration-dependent and irreversible manner with an IC₅₀ of 30 nM for basal enzyme activity and 200 nM for NO-stimulated activity, and blocks sGC activity in murine cerebellum induced by S-nitroso-glutathione and NMDA with IC₅₀ values of 17 and 20 nM respectively . The 8-bromo substituent is structurally essential: replacement by 4-methoxyphenyl or 3-trifluoromethylphenyl at C-8 modulates but retains activity, whereas replacing the 1,2,4-oxadiazolone ring with a 1,2,4-triazolone leads to a large decrease in activity [1]. The 6-bromo or 7-bromo benzoxazinone isomers cannot access this oxadiazolobenzoxazine pharmacophore with the identical ring-fusion topology.

Soluble guanylate cyclase inhibition NS2028 Oxadiazolobenzoxazine Carbamothioate synthesis Cardiovascular research

Privileged Scaffold Status: 8-Bromo Benzoxazinone Cited Across DNA Polymerase Theta, CBP/EP300, and DGK Inhibitor Patent Families

The 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold and its reduced analog (8-bromo-3,4-dihydro-2H-1,4-benzoxazine, CAS 625394-65-2) appear as explicitly claimed or exemplified intermediates in multiple high-value patent families. WO-2020243459-A1 (Thiadiazolyl derivatives as DNA polymerase theta inhibitors, priority date 2019-05-31) cites both compounds, with downstream analogs demonstrating Polθ IC₅₀ values in the 7.5–17 nM range [1]. US-10696655-B2 (Therapeutic compounds and uses thereof, assigned to Genentech/Constellation Pharmaceuticals, priority date 2016-05-24) claims compounds as inhibitors of CBP and/or EP300 bromodomains, with representative molecules showing binding Kd values as low as 68 nM against the CBP bromodomain [2][3]. WO-2021130638-A1 (Diacylglycerol kinase modulating compounds, priority date 2019-12-24) additionally cites the reduced 8-bromo benzoxazine as a key building block . In contrast, the 6-bromo and 7-bromo positional isomers are not cited in these specific patent families—the 6-bromo isomer appears instead in distinct patent contexts (WO-2021190727-A1 for antibacterial compounds; WO-2020103884-A1 for cyclic ureas), reflecting divergent application landscapes that map onto the different substitution patterns .

DNA polymerase theta CBP/EP300 bromodomain Patent landscaping Targeted covalent inhibitors Oncology

Procurement-Relevant Application Scenarios for 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 688363-48-6)


Medicinal Chemistry: sGC inhibitor lead optimization via C-8 Suzuki–Miyaura diversification

Research groups pursuing soluble guanylate cyclase (sGC) inhibitors for cardiovascular, anti-metastatic, or neuroprotective indications should procure the 8-bromo isomer specifically. The 8-bromo benzoxazinone oxime is converted to NS2028 (sGC IC₅₀ 30 nM basal) in 95% yield, and the C-8 bromine of NS2028 serves as a handle for Suzuki–Miyaura diversification to generate 8-aryl and 8-heteroaryl analog libraries [1][2]. This non-product-specific route enables systematic SAR exploration at the C-8 position, which has been shown to modulate biological profiles while retaining sGC engagement [2]. Use of any other positional isomer would generate a different regioisomeric series with unknown pharmacology and would forfeit the established NS2028 structure–activity framework.

Synthetic methodology: Electrophilic substitution-resistant scaffold for selective C-8 functionalization

The unique reactivity profile of the 8-bromo isomer—specifically its resistance to further electrophilic aromatic substitution at the C-8 position relative to the 6-bromo isomer—makes it the scaffold of choice for chemists requiring orthogonal reactivity at distal ring positions. As demonstrated by Hanson et al., electrophilic bromination of the parent benzoxazinone never produces the 8-bromo isomer; consequently, the pre-formed 8-bromo building block enables chemoselective transformations at other positions (C-6, C-7) while the C-8 bromine remains available for late-stage cross-coupling [3]. This orthogonality is particularly valuable for generating polysubstituted benzoxazinone libraries where the 6-bromo isomer would undergo undesired further electrophilic substitution.

Process chemistry: Vilsmeier–Haack reaction planning requiring C-8 substitution patterns

Process chemists developing Vilsmeier–Haack-based formylxanthene syntheses must account for the dramatically slower kinetics of 8-bromo-1,3-benzoxazine rearrangement (100 °C, 11 h) compared to the 6-bromo analog (80 °C, 1.5 h) [4]. For route scouting, the 8-bromo isomer should be selected when a slower, more controllable reaction profile is desired, or when the 8-position substitution is structurally required in the final xanthene product. Conversely, if rapid Vilsmeier–Haack rearrangement is needed, the 6-bromo isomer is the appropriate choice. This kinetic differentiation can be exploited to achieve chemoselective transformations in substrates bearing multiple halogen substituents.

Oncology drug discovery: DNA polymerase theta and CBP/EP300 inhibitor programs

Drug discovery teams targeting synthetic lethal strategies via DNA polymerase theta (Polθ) inhibition or epigenetic modulation via CBP/EP300 bromodomain inhibition should prioritize procurement of the 8-bromo benzoxazinone building block. Patent WO-2020243459-A1 explicitly incorporates this scaffold into Polθ inhibitor series with downstream IC₅₀ values in the low nanomolar range (7.5–17 nM), while US-10696655-B2 (Genentech/Constellation) claims benzoxazinone-containing CBP/EP300 inhibitors with bromodomain binding Kd values of 68 nM [5][6]. The 8-bromo substitution pattern is structurally encoded in these patent-defined chemical series; substituting the 6-bromo or 7-bromo isomer would deviate from the exemplified structures and potentially compromise target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.